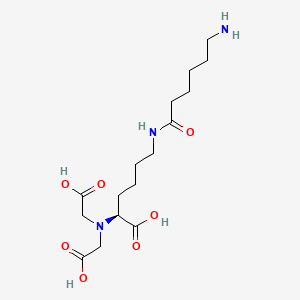

Ácido Nitrilotriacético Aminocaproico

Descripción general

Descripción

Aminocaproic Nitrilotriacetic Acid is a compound that combines the properties of aminocaproic acid and nitrilotriacetic acid Aminocaproic acid is known for its antifibrinolytic properties, while nitrilotriacetic acid is a well-known chelating agent

Aplicaciones Científicas De Investigación

Aminocaproic Nitrilotriacetic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential use in treating bleeding disorders due to its antifibrinolytic properties.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

Aminocaproic Acid

- Aminocaproic Acid primarily targets plasminogen, a precursor to plasmin which is responsible for fibrinolysis . Aminocaproic Acid binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery . The antifibrinolytic effects of Aminocaproic Acid are exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity . After intravenous administration, Aminocaproic Acid has a rapid distribution phase, an elimination half-life of 2.3 hours, and mean residence time of 2.5 ± 0.5 hours . About 70% of the dose given intravenously is excreted in the urine within 24 hours . The action of Aminocaproic Acid results in the reduction of fibrinolysis, which consequently reduces the amount of bleeding post-surgery . The efficacy and stability of Aminocaproic Acid can be influenced by various factors, including the patient’s renal function, as the drug is primarily excreted in the urine .

Nitrilotriacetic Acid

Nitrilotriacetic Acid is a chelating agent that forms stable, water-soluble complexes with di- and trivalent metal ions . It is used in a broad range of domestic products and industrial applications to control the solubility and precipitation of metal ions . .

Análisis Bioquímico

Biochemical Properties

Aminocaproic Nitrilotriacetic Acid is a derivative and analogue of the amino acid lysine, making it an effective inhibitor for enzymes that bind that particular residue . Proteolytic enzymes such as plasmin, the enzyme responsible for fibrinolysis, are examples of such enzymes .

Cellular Effects

Aminocaproic Nitrilotriacetic Acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of Aminocaproic Nitrilotriacetic Acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

Molecular Mechanism

Aminocaproic Nitrilotriacetic Acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . With no activation of plasmin, there is a reduction in fibrinolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aminocaproic Nitrilotriacetic Acid can be synthesized through a series of chemical reactions involving aminocaproic acid and nitrilotriacetic acid. The synthesis typically involves the following steps:

Ring-opening hydrolysis of caprolactam: This step produces aminocaproic acid.

Chelation reaction: Aminocaproic acid is reacted with nitrilotriacetic acid under controlled conditions to form Aminocaproic Nitrilotriacetic Acid.

Industrial Production Methods

The industrial production of Aminocaproic Nitrilotriacetic Acid involves large-scale synthesis using the same basic principles as the laboratory synthesis but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the highest purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Aminocaproic Nitrilotriacetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products Formed

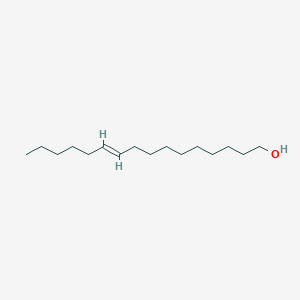

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Comparación Con Compuestos Similares

Aminocaproic Nitrilotriacetic Acid can be compared with other similar compounds, such as:

Aminocaproic Acid: Known for its antifibrinolytic properties but lacks the chelating ability of nitrilotriacetic acid.

Nitrilotriacetic Acid: A well-known chelating agent but does not possess the antifibrinolytic properties of aminocaproic acid.

Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with similar properties to nitrilotriacetic acid but different structural features.

The uniqueness of Aminocaproic Nitrilotriacetic Acid lies in its combination of antifibrinolytic and chelating properties, making it a versatile compound for various applications.

Propiedades

IUPAC Name |

(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJGDBAWMRVKAB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652426 | |

| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043881-31-7 | |

| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

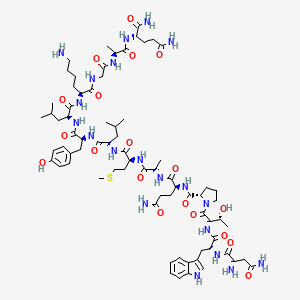

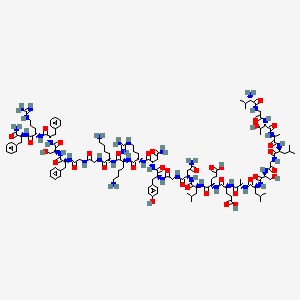

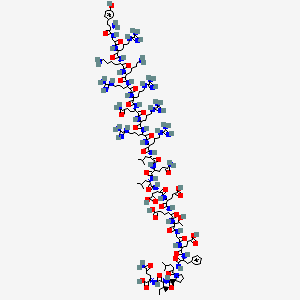

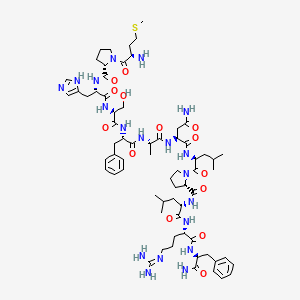

![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)

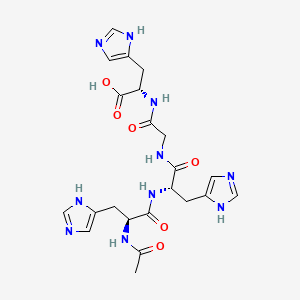

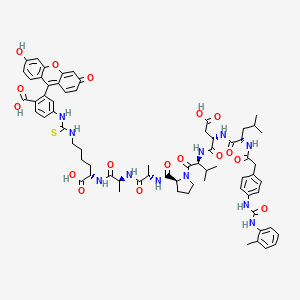

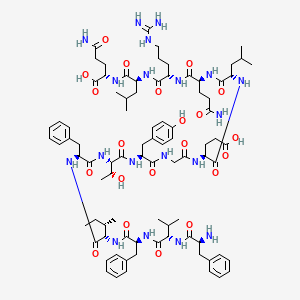

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)